molecular formula C13H18BrClN2O5 B6046457 N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid

N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B6046457
M. Wt: 397.65 g/mol
InChI Key: GNWHVJUMASTWRF-UHFFFAOYSA-N
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Description

N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid is a chemical compound that combines an organic diamine with a phenoxypropyl group, bromine, and chlorine substituents. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form the intermediate 3-(4-bromo-2-chlorophenoxy)propylamine. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: The major products include oxidized derivatives of the original compound, such as carboxylic acids or aldehydes.

    Reduction: The major products are typically the reduced forms of the compound, such as amines or alcohols.

    Substitution: The major products depend on the substituents introduced, such as iodinated or other halogenated derivatives.

Scientific Research Applications

N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes,

Properties

IUPAC Name

N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN2O.C2H2O4/c12-9-2-3-11(10(13)8-9)16-7-1-5-15-6-4-14;3-1(4)2(5)6/h2-3,8,15H,1,4-7,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHVJUMASTWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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